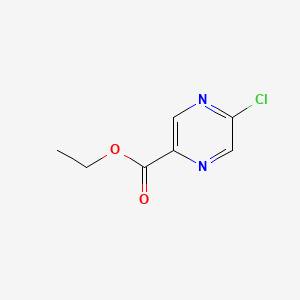

Ethyl 5-chloropyrazine-2-carboxylate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 5-chloropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-10-6(8)4-9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKGDFQQELWOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332763 | |

| Record name | ethyl 5-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54013-04-6 | |

| Record name | ethyl 5-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-chloropyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 5 Chloropyrazine 2 Carboxylate and Analogous Chloropyrazine Carboxylates

Direct Esterification Routes

The most straightforward method for the synthesis of ethyl 5-chloropyrazine-2-carboxylate is the direct esterification of 5-chloropyrazine-2-carboxylic acid. The Fischer-Speier esterification is a classic and widely used acid-catalyzed reaction that falls under this category. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.orgathabascau.ca This equilibrium-controlled process involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. organic-chemistry.org

The reaction is typically performed by heating 5-chloropyrazine-2-carboxylic acid in an excess of ethanol (B145695), which serves as both the reactant and the solvent. masterorganicchemistry.commasterorganicchemistry.com The presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial for protonating the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. masterorganicchemistry.com

The mechanism proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to form the ester. masterorganicchemistry.com To drive the equilibrium towards the product side and achieve high yields, it is essential to remove the water formed during the reaction, often accomplished by azeotropic distillation or the use of a dehydrating agent. athabascau.calibretexts.org The use of a large excess of ethanol also helps to shift the equilibrium in favor of the ester product according to Le Châtelier's principle. athabascau.calibretexts.org

Table 1: Typical Conditions for Fischer-Speier Esterification

| Parameter | Condition | Purpose |

| Reactants | 5-Chloropyrazine-2-carboxylic acid, Ethanol (excess) | Ester formation |

| Catalyst | Concentrated H₂SO₄ or TsOH | Protonation of the carbonyl group |

| Temperature | Reflux | To increase the reaction rate |

| Byproduct Removal | Azeotropic distillation or Dean-Stark apparatus | To shift the equilibrium towards products |

Free-Radical Alkoxycarbonylation Protocols for Pyrazine (B50134) Systems

Free-radical reactions offer an alternative pathway for the introduction of an alkoxycarbonyl group onto a heterocyclic ring. However, the direct free-radical alkoxycarbonylation of pyrazine systems to produce esters like this compound is not as extensively documented as other methods. This approach would typically involve the generation of an ethoxycarbonyl radical (•COOEt) or a pyrazinyl radical that then reacts with a suitable partner.

Conceptually, a Minisci-type reaction could be envisioned, where a protonated pyrazine ring is attacked by a nucleophilic radical. However, the generation and subsequent reaction of an ethoxycarbonyl radical with a chloropyrazine substrate can be challenging. Alternative free-radical pathways might involve the reaction of a pyrazinyl radical, generated from a suitable precursor, with a source of the ethoxycarbonyl group.

While direct free-radical alkoxycarbonylation of pyrazines is not a standard procedure, the study of free radicals derived from related diaza-1,3-butadiene systems suggests the potential for such transformations. unimas.my The toxic effects of certain hydrazines have been linked to free-radical-mediated activation, indicating that radical species can be generated from nitrogen-containing heterocycles. nih.gov Further research is needed to develop efficient and selective free-radical based syntheses for pyrazine esters.

Derivatization Strategies from Precursor Compounds

A common and effective strategy for synthesizing this compound involves the modification of pre-existing pyrazine derivatives. This can be achieved either by starting with the corresponding carboxylic acid or by introducing the carboxylate group onto a halogenated pyrazine precursor.

This method is closely related to direct esterification but can also involve a two-step process where the carboxylic acid is first converted to a more reactive intermediate. For instance, 5-chloropyrazine-2-carboxylic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This highly reactive intermediate can then be reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield this compound. This method avoids the equilibrium limitations of the Fischer esterification and often proceeds under milder conditions and with higher yields.

A documented synthesis of the analogous methyl ester, mthis compound, involves treating 5-chloropyrazine-2-carboxylic acid with trimethylsilyldiazomethane (B103560) in a mixture of diethyl ether and methanol. chemicalbook.com This reaction proceeds rapidly and in high yield, and a similar approach using ethyldiazomethane or by generating it in situ could potentially be used for the ethyl ester. chemicalbook.com

Another versatile approach starts with a pyrazine ring that is substituted with two or more halogen atoms, such as 2,5-dichloropyrazine (B10626). guidechem.comchemicalbook.com One of the chlorine atoms can be selectively replaced by an ethoxycarbonyl group. This can be achieved through a variety of transition metal-catalyzed reactions, most notably palladium-catalyzed carbonylation. researchgate.netmdpi.com

In a typical palladium-catalyzed alkoxycarbonylation, 2,5-dichloropyrazine would be reacted with carbon monoxide and ethanol in the presence of a palladium catalyst and a suitable ligand. researchgate.netmdpi.com The reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature, would need to be carefully optimized to favor the monosubstitution product and prevent the formation of the diester. The oxidative addition of the palladium catalyst to one of the C-Cl bonds is a key step in the catalytic cycle. mdpi.com

An alternative route involves the conversion of one of the chloro groups to an organometallic species, for example, through lithium-halogen exchange, followed by quenching with an electrophile like diethyl carbonate or ethyl chloroformate. The regioselectivity of the initial metalation or lithium-halogen exchange would be a critical factor in this approach.

Table 2: Comparison of Derivatization Strategies

| Starting Material | Reagents | Key Features |

| 5-Chloropyrazine-2-carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. Ethanol, Base | Two-step process, high yield, avoids equilibrium. |

| 5-Chloropyrazine-2-carboxylic acid | Trimethylsilyldiazomethane (for methyl ester) | Mild conditions, high yield. |

| 2,5-Dichloropyrazine | CO, Ethanol, Pd catalyst, Ligand, Base | Introduces the ester group via carbonylation. |

| 2,5-Dichloropyrazine | 1. Organolithium reagent 2. Diethyl carbonate | Formation of an organometallic intermediate. |

Regioselective Synthesis Approaches for Pyrazine Carboxylates

Achieving the correct 2,5-substitution pattern on the pyrazine ring is crucial for the synthesis of this compound. Regioselective synthesis aims to control the position of functional groups introduced onto the pyrazine core.

A classical and reliable method for constructing the pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. tandfonline.com To achieve the desired substitution pattern for the target molecule, appropriately substituted precursors would be required. For example, the condensation of a substituted 1,2-diaminoalkane with a substituted glyoxal (B1671930) derivative, followed by oxidation of the resulting dihydropyrazine, can lead to a specific substitution pattern.

More modern approaches have been developed to ensure high regioselectivity. For instance, a highly efficient synthesis of 2,5-disubstituted pyrazines has been reported starting from (Z)-β-haloenol acetates. researchgate.net This method offers excellent regioselectivity under convenient reaction conditions. researchgate.net

Directed ortho-metalation is another powerful strategy for regioselective functionalization. While not directly applied to the synthesis of this compound in the provided search results, the principle involves using a directing group on the pyrazine ring to guide a metalating agent (like an organolithium reagent) to an adjacent position. The resulting organometallic intermediate can then be trapped with an electrophile to introduce a substituent at a specific location.

Catalytic Systems and Reaction Optimization in Pyrazine Ester Synthesis

The efficiency of the synthesis of this compound can be significantly enhanced through the use of appropriate catalytic systems and the optimization of reaction conditions.

For direct esterification methods, while strong mineral acids are effective, heterogeneous acid catalysts can offer advantages in terms of easier separation and recyclability. The optimization of this process involves controlling the temperature to ensure a reasonable reaction rate without causing decomposition, using a sufficient excess of ethanol, and efficiently removing water to drive the reaction to completion.

In the case of palladium-catalyzed carbonylations of halogenated pyrazines, the choice of the palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and the ligand is critical. The ligand influences the stability, activity, and selectivity of the catalyst. Reaction parameters such as carbon monoxide pressure, temperature, and the choice of base and solvent must be carefully screened to maximize the yield of the desired mono-ester and minimize side reactions.

Enzymatic catalysis presents a green and highly selective alternative. For instance, lipases have been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters. nih.gov A similar enzymatic approach could potentially be developed for the esterification of 5-chloropyrazine-2-carboxylic acid, offering mild reaction conditions and high selectivity. nih.gov

Table 3: Overview of Catalytic Systems

| Synthetic Route | Catalyst Type | Examples | Key Optimization Parameters |

| Direct Esterification | Brønsted Acid | H₂SO₄, TsOH | Temperature, Alcohol/Acid ratio, Water removal |

| Derivatization from Halogenated Pyrazines | Transition Metal | Palladium complexes (e.g., Pd(OAc)₂) with ligands | Catalyst loading, Ligand choice, CO pressure, Temperature, Base |

| Biocatalytic Esterification | Enzyme | Lipase | Solvent, Temperature, Substrate ratio, pH |

Comparative Analysis of Synthetic Pathways for this compound

A critical evaluation of the synthetic strategies for producing this compound highlights three principal approaches: direct esterification of 5-chloropyrazine-2-carboxylic acid, a multi-step synthesis originating from quinoxaline (B1680401), and a pathway involving the hydrolysis of a methyl ester followed by re-esterification.

Pathway 1: Fischer Esterification of 5-Chloropyrazine-2-carboxylic Acid

The most straightforward and widely employed method for the synthesis of this compound is the Fischer esterification of 5-chloropyrazine-2-carboxylic acid. This reaction typically involves heating the carboxylic acid in an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is used, and often, water is removed as it is formed. chemguide.co.ukmasterorganicchemistry.com

This method is favored for its simplicity and the relatively high yields that can be achieved. The primary considerations for this pathway are the availability and cost of the starting material, 5-chloropyrazine-2-carboxylic acid.

Pathway 2: Synthesis from Quinoxaline

A more fundamental synthetic route begins with the commercially available heterocyclic compound, quinoxaline. This multi-step process involves the oxidative cleavage of one of the benzene (B151609) rings of quinoxaline to form pyrazine-2,3-dicarboxylic acid. This oxidation is often carried out using strong oxidizing agents like potassium permanganate. Subsequent partial decarboxylation and chlorination steps are required to yield 5-chloropyrazine-2-carboxylic acid, which can then be esterified as described in Pathway 1.

Pathway 3: Hydrolysis of Mthis compound and Subsequent Esterification

Another potential, albeit less direct, pathway involves starting from the corresponding methyl ester, mthis compound. This compound can be hydrolyzed to 5-chloropyrazine-2-carboxylic acid using a base such as lithium hydroxide (B78521) (LiOH). jocpr.com Following the hydrolysis and isolation of the carboxylic acid, a subsequent Fischer esterification with ethanol would yield the desired ethyl ester.

Comparative Summary

The choice of synthetic pathway for this compound is largely dictated by economic and logistical factors, including the cost and availability of starting materials, the required scale of production, and the environmental and safety considerations associated with the reagents and reaction conditions. For laboratory-scale synthesis and processes where the starting carboxylic acid is readily available, direct Fischer esterification is the most logical and efficient choice. For large-scale industrial production, a thorough cost analysis of the multi-step synthesis from quinoxaline versus the acquisition of 5-chloropyrazine-2-carboxylic acid would be necessary to determine the most economically viable route. The hydrolysis and re-esterification pathway is typically reserved for situations where the methyl ester is the most accessible precursor.

Interactive Data Table: Comparison of Synthetic Pathways

| Pathway | Starting Material(s) | Key Reagents and Conditions | Number of Steps | Advantages | Disadvantages |

| 1. Fischer Esterification | 5-Chloropyrazine-2-carboxylic acid, Ethanol | H₂SO₄ or HCl (catalyst), Heat | 1 | High yield, Simple procedure | Dependent on the availability of the starting acid |

| 2. From Quinoxaline | Quinoxaline | 1. KMnO₄ (Oxidation) 2. Heat (Decarboxylation) 3. Chlorinating agent 4. Ethanol, H⁺ (Esterification) | 4+ | Starts from a simple, inexpensive material | Multi-step, Lower overall yield, Use of harsh reagents |

| 3. Hydrolysis & Re-esterification | Mthis compound | 1. LiOH, H₂O (Hydrolysis) 2. Ethanol, H⁺ (Esterification) | 2 | Viable if the methyl ester is more accessible | Less direct, Additional steps reduce overall efficiency |

Chemical Reactivity and Mechanistic Investigations of Ethyl 5 Chloropyrazine 2 Carboxylate

Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring

The chemical behavior of ethyl 5-chloropyrazine-2-carboxylate is significantly influenced by the electron-deficient nature of the pyrazine ring. The two nitrogen atoms exert a strong electron-withdrawing effect, which, compounded by the inductive effect of the chloro and carboxylate substituents, renders the carbon atoms of the ring electrophilic. This electronic arrangement makes the chlorine atom at the 5-position susceptible to nucleophilic aromatic substitution (SNAr).

The generally accepted mechanism for this transformation is the SNAr addition-elimination pathway. researchgate.netlibretexts.org In this two-step process, a nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized across the pyrazine ring and onto the electron-withdrawing substituents, which helps to stabilize it. In the second, typically fast, step, the chloride ion is eliminated, restoring the aromaticity of the pyrazine ring and yielding the substituted product.

The reactivity of the chloropyrazine scaffold is greatly enhanced by the ring's nitrogen atoms through both inductive and mesomeric effects. nih.govresearchgate.net Various nucleophiles can displace the chloro group. For instance, reactions with alkoxides like sodium methoxide (B1231860) can yield the corresponding methoxy-pyrazine derivative. rsc.org Similarly, sulfur-based nucleophiles, such as thiols and bisulfides, can react to form thioethers. nih.govresearchgate.netrsc.org Amines are also effective nucleophiles, leading to the formation of aminopyrazines, although these reactions can sometimes require more forcing conditions or catalysis, as discussed in the context of C-N coupling reactions. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on Chloropyrazines

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Alkoxide | Sodium Methoxide | Alkoxypyrazine | rsc.org |

| Thiolate | Sodium Benzyl Sulphide | Benzylthiopyrazine | rsc.org |

| Amine | Morpholine | Aminopyrazine | researchgate.net |

| Hydroxide (B78521) | Sodium Hydroxide | Hydroxypyrazine | rsc.org |

Electrophilic Reactions of Pyrazine Carboxylates

Electrophilic aromatic substitution is a hallmark reaction of many aromatic compounds, but it is significantly more challenging for electron-deficient systems like pyrazine. The pyrazine ring is highly deactivated towards electrophilic attack due to the strong electron-withdrawing nature of its two nitrogen atoms, which reduces the nucleophilicity of the ring carbons. scribd.comresearchgate.net This deactivation is further intensified in this compound by the presence of two additional electron-withdrawing groups: the chlorine atom and the ethyl carboxylate group.

Direct electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are generally not feasible under standard conditions. scribd.commasterorganicchemistry.com The reaction requires harsh conditions, and the pyrazine ring is often protonated in the strongly acidic media typically used, which further deactivates the ring. scribd.com

If an electrophilic substitution were to occur, the directing effects of the existing substituents would guide the position of the incoming electrophile. The ethyl carboxylate and chloro groups are both deactivating and meta-directing in benzene (B151609) systems. youtube.com In the pyrazine ring, the situation is more complex due to the presence of the nitrogen atoms. The positions ortho and para to the nitrogen atoms are the most deactivated. youtube.com Considering all these deactivating influences, the pyrazine ring in this compound is exceptionally resistant to electrophilic attack. Successful electrophilic substitutions on pyrazine rings typically require the presence of strong activating groups, which are absent in this molecule. scribd.com

Hydrolysis Reactions of the Ester Moiety

The ethyl carboxylate group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 5-chloropyrazine-2-carboxylic acid. This reaction is a fundamental transformation in organic synthesis and is typically carried out under basic conditions.

The base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product.

An efficient and environmentally friendly procedure has been developed for the hydrolysis of the analogous mthis compound. jocpr.comresearchgate.net This method utilizes lithium hydroxide (LiOH) in water. The reaction proceeds with a high yield, and because no organic solvents are used during the reaction or separation, it is considered a green chemical process. jocpr.com While sodium hydroxide has also been used for hydrolysis, it has been reported to sometimes lead to the substitution of the chloro group, forming 5-hydroxypyrazine-2-carboxylic acid as a side product. jocpr.com

Table 2: Conditions for Hydrolysis of 5-Chloropyrazine-2-carboxylate Esters

| Starting Material | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Mthis compound | LiOH | Water | Portions added over 1.5h | 5-Chloropyrazine-2-carboxylic Acid | High | jocpr.comresearchgate.net |

| Mthis compound | NaOH | Not specified | Not specified | 5-Hydroxypyrazine-2-carboxylic Acid | Not specified | jocpr.com |

Cross-Coupling Reactions Involving Chloropyrazine Scaffolds

The chloro substituent on the pyrazine ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These methods offer a powerful alternative to traditional nucleophilic substitution for derivatizing the pyrazine core.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly applicable to heteroaryl chlorides, including chloropyrazines. The utility of this reaction stems from its broad substrate scope and tolerance for various functional groups, overcoming the limitations of older methods. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: wikipedia.orglibretexts.org

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) species.

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, followed by deprotonation with a base to form a palladium amido complex.

Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

The success of the reaction is highly dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, and the base. uwindsor.ca Sterically hindered biaryl phosphine ligands, such as XPhos or BrettPhos, are often employed to facilitate the reaction, particularly with less reactive aryl chlorides. rug.nl Common bases include sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs2CO3), and potassium phosphate (B84403) (K3PO4). uwindsor.caorganic-synthesis.com

Table 3: Typical Components for Buchwald-Hartwig C-N Coupling Reactions

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | Source of catalytic palladium | organic-synthesis.com |

| Ligand | BINAP, XPhos, BrettPhos | Stabilizes Pd, facilitates key steps | rug.nlorganic-synthesis.com |

| Base | NaOt-Bu, Cs2CO3, K3PO4 | Deprotonates amine, facilitates catalyst turnover | uwindsor.caorganic-synthesis.com |

| Solvent | Toluene, Dioxane | Reaction medium | organic-synthesis.com |

The formation of carbon-sulfur bonds via cross-coupling provides access to aryl thioethers, which are important structural motifs. While palladium catalysis is common, these reactions can also proceed via nucleophilic aromatic substitution (SNAr) with sulfur nucleophiles, as the electron-deficient pyrazine ring activates the chloro substituent towards displacement.

Studies on chloroazines have shown that they react with bisulfide (HS-) and polysulfides (Sn2-) in aqueous solution. nih.gov The reaction products indicate the substitution of the halogen by sulfur, consistent with an SNAr mechanism. nih.govresearchgate.net The rate of these reactions is significantly influenced by the electronic properties of the chloroazine, with electron-withdrawing groups enhancing reactivity. nih.gov

In addition to SNAr pathways, transition metal-catalyzed C-S cross-coupling reactions are also viable. Palladium-catalyzed reactions, analogous to the Buchwald-Hartwig amination, can be used to couple aryl halides with thiols. These reactions typically employ a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling. Copper-catalyzed systems are also frequently used for C-S bond formation.

Radical-Ionic Mechanisms in Pyrazine Derivatization

While many reactions of pyrazines are explained by polar (nucleophilic or electrophilic) mechanisms, the involvement of radical and ionic intermediates offers an alternative mechanistic pathway. Such radical-ionic mechanisms often proceed via single-electron transfer (SET) processes. iitm.ac.in In a SET reaction, an electron is transferred from a donor molecule to an acceptor molecule, generating a radical cation and a radical anion, respectively. youtube.com

In the context of pyrazine chemistry, a nucleophile could, in principle, transfer an electron to the this compound molecule. Given the electron-deficient nature of the pyrazine ring, it can act as an electron acceptor. This SET event would generate a pyrazine radical anion. This highly reactive intermediate could then undergo fragmentation, losing a chloride ion to form a pyrazinyl radical. This radical could then combine with the nucleophile radical (formed after the initial electron transfer) or propagate a radical chain reaction.

The formation of pyrazine cation radicals has also been detected in certain reactions, highlighting the ability of the pyrazine nucleus to participate in electron transfer processes. nih.gov These radical ions can play a crucial role in the formation of various products. nih.gov While direct evidence for SET mechanisms in the routine substitution reactions of this compound is not widespread, these pathways represent a plausible alternative to the classical polar mechanisms, particularly under photochemical or electrochemical conditions, or with specific reagents known to promote SET. iitm.ac.inacs.org

Computational Chemistry and Theoretical Studies on Pyrazine Carboxylate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. DFT calculations are instrumental in predicting the geometry, reactivity, and spectroscopic properties of compounds like Ethyl 5-chloropyrazine-2-carboxylate.

Molecular Geometry Optimization and Electronic Structure

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the pyrazine (B50134) ring and its substituents. Theoretical studies on related heterocyclic compounds have demonstrated a good correlation between DFT-optimized geometries and experimental data obtained from X-ray crystallography. nih.gov

The electronic structure of the molecule, which dictates its chemical behavior, can be thoroughly analyzed using DFT. This includes the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals. For instance, the substitution of the pyrazine ring with a chlorine atom and an ethyl carboxylate group is expected to significantly influence the electronic landscape of the parent pyrazine molecule. researchgate.net

Table 1: Predicted Geometrical Parameters for a Pyrazine Ring System from DFT Calculations

| Parameter | Typical Value |

|---|---|

| C-N bond length | ~1.34 Å |

| C-C bond length | ~1.39 Å |

| C-H bond length | ~1.08 Å |

| ∠CNC bond angle | ~116° |

| ∠NCC bond angle | ~122° |

| ∠CCH bond angle | ~120° |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. youtube.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. For this compound, the electron-withdrawing nature of the chlorine and carboxylate groups is expected to lower the energy of the LUMO, potentially affecting the HOMO-LUMO gap and thus its reactivity. wuxibiology.com Studies on various pyrazine derivatives have shown that the HOMO-LUMO energy gap can be tuned by altering the substituents on the pyrazine ring. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Substituted Pyrazines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide with -F substituent | - | - | 4.89 |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide with -SH substituent | - | - | 4.21 |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide with -CF3 substituent | - | - | 4.93 |

| Ethyl 5-amino-2-bromoisonicotinate | -6.2700 | -2.1769 | 4.0931 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules. ijournalse.org

In a QSAR study of pyrazine carboxylates, a set of known molecules with their experimentally determined biological activities would be used to build a model. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each molecule. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., heat of formation, solvation energy). researchgate.net Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to develop an equation that correlates the descriptors with the biological activity. semanticscholar.orgresearchgate.net For halogenated pyrazine derivatives, descriptors related to the size and electronegativity of the halogen atom would likely be important. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies of Pyrazine Derivatives

| Descriptor Category | Examples |

|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges |

| Steric | Molecular weight, Molar refractivity, Molecular volume, Surface area |

| Topological | Connectivity indices, Wiener index, Balaban index |

| Thermodynamic | Heat of formation, Solvation energy, LogP (lipophilicity) |

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org In the context of drug discovery, it is used to predict how a small molecule like this compound might interact with a biological target, typically a protein or enzyme. doaj.org

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. Successful docking can provide insights into the binding mode of the ligand, the key amino acid residues involved in the interaction, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. ajchem-a.com For pyrazine derivatives, molecular docking studies have been used to investigate their potential as inhibitors of various enzymes, including those involved in cancer and neurodegenerative diseases. doaj.orgnih.gov

Table 4: Examples of Molecular Docking Studies on Pyrazine Derivatives

| Pyrazine Derivative | Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 3-Amino-N-(4-methylbenzyl) pyrazine-2-carboxamide | AXL1 Tyrosine Kinase | -7.0 | - |

| 3-Amino-N-phenylpyrazine-2-carboxamide | AXL1 Tyrosine Kinase | -6.3 | Pro672, Met674 |

| 3-Amino-N-phenylpyrazine-2-carboxamide | TRKA Tyrosine Kinase | -6.8 | Met592 |

| Pyridopyrazolo-triazine derivative | Protein Kinase (PDB ID: 5IVE) | -7.8182 | - |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for understanding and predicting the reactive behavior of molecules. deeporigin.com An MESP map illustrates the electrostatic potential on the surface of a molecule, providing a visual guide to its charge distribution. wolfram.com Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MESP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group, indicating these as potential sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms and the carbon atom attached to the chlorine would likely exhibit positive potential, making them susceptible to nucleophilic attack. MESP analysis can thus provide crucial insights into the intermolecular interactions that govern the molecule's biological activity and its interactions with other molecules. chemrxiv.org

In Silico Prediction of Drug-Likeness and ADMET Properties for Pyrazine Derivatives

Before a compound can be considered a viable drug candidate, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov In silico methods are now routinely used in the early stages of drug discovery to predict these properties, helping to identify and eliminate compounds that are likely to fail later in development. nih.govresearchgate.net

For pyrazine derivatives, various computational models can be used to predict their drug-likeness and ADMET profiles. Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. ADMET prediction models can estimate a wide range of properties, including oral bioavailability, blood-brain barrier permeability, interaction with metabolic enzymes (like cytochrome P450s), and potential toxicity. nih.gov These in silico predictions are crucial for prioritizing which pyrazine derivatives should be synthesized and tested in the laboratory. undip.ac.id

Table 5: Key ADMET Parameters and Their Generally Accepted Ranges for Oral Drug Candidates

| Property | Description | Acceptable Range |

|---|---|---|

| Molecular Weight (MW) | The mass of the molecule. | < 500 Da |

| LogP | A measure of the molecule's lipophilicity. | < 5 |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | < 5 |

| Hydrogen Bond Acceptors (HBA) | The number of N and O atoms. | < 10 |

| Topological Polar Surface Area (TPSA) | A measure of the molecule's polarity. | < 140 Ų |

| Blood-Brain Barrier (BBB) Permeability | The ability to cross into the central nervous system. | Varies depending on the therapeutic target |

| Human Oral Absorption | The percentage of the drug absorbed after oral administration. | > 80% is considered high |

| Ames Test | A test for mutagenicity. | Negative |

Biological and Pharmacological Research of Pyrazine 2 Carboxylate Derivatives, with Relevance to Ethyl 5 Chloropyrazine 2 Carboxylate

Unraveling the Structure-Activity Relationship (SAR)

The Critical Influence of Ester and Halogen Substituents

The nature of the ester group and the presence and position of halogen substituents on the pyrazine (B50134) ring are pivotal in determining the bioactivity of pyrazine-2-carboxylate (B1225951) derivatives. Research on related pyrazine compounds, such as pyrazine carboxamides, has shown that the introduction of a chlorine atom at the C-5 position can confer a broad spectrum of antimycobacterial activity. For instance, 5-chloropyrazinamide (5-Cl-PZA) has demonstrated in vitro activity against Mycobacterium tuberculosis, including strains resistant to the frontline drug pyrazinamide (B1679903) (PZA), as well as against atypical mycobacteria that are naturally resistant to PZA.

While direct studies on Ethyl 5-chloropyrazine-2-carboxylate are limited, the principles derived from its amide analogue, 5-Cl-PZA, suggest that the 5-chloro substituent is a key pharmacophore. The ester moiety, in this case, the ethyl ester, primarily influences the compound's pharmacokinetic properties, such as absorption and distribution, by altering its lipophilicity. The conversion of the carboxylic acid to an ester is a common strategy to create prodrugs, which can enhance cell penetration and then be hydrolyzed by intracellular esterases to release the active acidic form.

Lipophilicity's Role in Pharmacological Efficacy

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a crucial parameter in drug design, governing a molecule's ability to traverse biological membranes. For pyrazine-2-carboxylate derivatives, a direct correlation between lipophilicity and antimycobacterial activity has been observed.

A Spectrum of Antimicrobial Activities

Derivatives of pyrazine-2-carboxylic acid have been investigated for their efficacy against a range of microbial pathogens. The focus has largely been on their antimycobacterial properties, but their activity against other bacteria is also an area of active research.

Antibacterial Spectrum and Potency

The antibacterial potential of pyrazine derivatives extends beyond mycobacteria, with various compounds showing activity against both Gram-positive and Gram-negative bacteria.

The fight against tuberculosis has been a major driver for the development of novel pyrazine derivatives. The structural similarity of these compounds to pyrazinamide, a cornerstone of tuberculosis treatment, has made them attractive candidates for new anti-TB drugs.

Table 1: Antimycobacterial Activity of Selected 5-Chloropyrazine-2-Carboxamide Derivatives against Mycobacterium tuberculosis H37Rv

| Compound | MIC (µg/mL) |

|---|---|

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | 1.56 |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | 3.13 |

| 5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | 3.13 |

The antibacterial activity of pyrazine-2-carboxylate derivatives is not limited to mycobacteria. Various studies have explored their efficacy against a panel of common bacterial pathogens.

A study on novel pyrazine-2-carboxylic acid derivatives of piperazines showed good antimicrobial activity against several clinical isolates. While not the specific ethyl ester, these findings highlight the potential of the pyrazine-2-carboxylic acid scaffold. For example, certain derivatives were effective against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL, and against Staphylococcus aureus with MICs as low as 6.25 µg/mL. Against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, some derivatives showed activity with MICs of 50 µg/mL and 25 µg/mL, respectively.

Another study on salicylanilide (B1680751) pyrazine-2-carboxylates reported significant activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.98 µmol/L. The most active compound in this series was 5-chloro-2-(3-chlorophenylcarbamoyl)phenyl pyrazine-2-carboxylate, underscoring the importance of the chloro-substituent.

Although direct MIC values for this compound against these specific bacteria are not available in the cited literature, the data from related compounds suggest that it likely possesses a degree of antibacterial activity, particularly against Gram-positive organisms. The presence of the 5-chloro substituent is anticipated to contribute positively to this activity. Further empirical testing is required to definitively establish its antibacterial spectrum and potency.

Table 2: Antibacterial Activity of Selected Pyrazine-2-Carboxylic Acid Derivatives against Various Bacteria

| Compound Class | Bacterium | MIC (µg/mL) |

|---|---|---|

| Pyrazine-2-carboxylic acid piperazine (B1678402) derivatives | Bacillus subtilis | 25 |

| Staphylococcus aureus | 6.25 | |

| Escherichia coli | 50 | |

| Pseudomonas aeruginosa | 25 |

Antifungal Spectrum and Potency (e.g., against Candida albicans, Trichophyton mentagrophytes)

Derivatives of pyrazine-2-carboxylic acid have been investigated for their antifungal properties against a range of pathogenic fungi. Research has demonstrated that their efficacy is influenced by the specific substitutions on the pyrazine ring and the nature of the amide substituents.

A notable antifungal effect has been observed against Trichophyton mentagrophytes, a dermatophyte responsible for skin infections. researchgate.netnih.govresearchgate.net In one study, the most susceptible fungal strain tested was T. mentagrophytes, with 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide showing a minimum inhibitory concentration (MIC) of 31.25 μmol·mL⁻¹. researchgate.net Another series of chlorinated N-phenylpyrazine-2-carboxamides also showed significant activity against this fungus; specifically, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide was identified as the most effective, with an MIC of 62.5 μmol/L. nih.govresearchgate.net

Activity against Candida albicans, an opportunistic yeast, has also been documented. researchgate.netjocpr.com Pyrazine carboxamide derivatives have demonstrated activity comparable to the standard drug fluconazole (B54011) against C. albicans. jocpr.com Similarly, studies on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides found antifungal activity against both Trichophyton interdigitale (a species closely related to T. mentagrophytes) and Candida albicans. researchgate.net However, not all derivatives show broad-spectrum potency. For instance, 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid exhibited only a poor in vitro antifungal effect against the fungal strains tested. nih.govresearchgate.net

The following table summarizes the antifungal activity of selected pyrazine-2-carboxylate derivatives.

| Compound | Fungal Strain | Activity Measurement | Reference |

| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC = 31.25 μmol·mL⁻¹ | researchgate.net |

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC = 62.5 μmol/L | nih.govresearchgate.net |

| 3-methylphenyl amide of 6-chloropyrazine-2-carboxylic acid | Various strains | Poor effect (MIC = 31.25-500 μmol·dm⁻³) | nih.govresearchgate.net |

| 3-methylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Various strains | Poor effect (MIC = 31.25-500 μmol·dm⁻³) | nih.govresearchgate.net |

| N-alkyl-3-(alkylamino)pyrazine-2-carboxamides | Trichophyton interdigitale | Active | researchgate.net |

| N-alkyl-3-(alkylamino)pyrazine-2-carboxamides | Candida albicans | Active | researchgate.net |

Antiproliferative and Anticancer Evaluations

The pyrazine scaffold is a key component in a variety of compounds evaluated for their potential as anticancer agents. nih.gov Derivatives of pyrazinoic acid (pyrazine-2-carboxylic acid) have been synthesized and assessed for cytotoxic activity against several human cancer cell lines. scispace.com

In a study focusing on novel pyrazinoic acid derivatives, compounds were tested against lung (A549), breast (MCF-7), and colon (HT-29) cancer cells. scispace.com One of the most potent compounds demonstrated IC₅₀ values of 6.11 μM, 10.64 μM, and 14.92 μM against the A549, MCF-7, and HT-29 cell lines, respectively. scispace.com This particular derivative also showed a degree of selectivity for cancer cells over non-tumoral lung cells and was found to induce apoptosis. scispace.com

Other structural variations, such as researchgate.netnih.govsciforum.nettriazolo[4,3-a]pyrazine derivatives, have also shown promising antiproliferative effects. frontiersin.org These compounds were effective against A549, MCF-7, and HeLa (cervical cancer) cell lines, with one derivative exhibiting IC₅₀ values of 0.98 μM, 1.05 μM, and 1.28 μM, respectively. frontiersin.org This compound was found to arrest the cell cycle in the G0/G1 phase and induce apoptosis in A549 cells. frontiersin.org Furthermore, imidazo[1,2-a]pyrazine (B1224502) derivatives have been shown to inhibit the proliferation of HEL (human erythroleukemia) and Dami (megakaryoblastic leukemia) cell lines, indicating the potential of this class of compounds as novel anticancer drugs. nih.gov

The table below presents the antiproliferative activity of representative pyrazine derivatives.

| Compound Class/Derivative | Cell Line(s) | Activity Measurement (IC₅₀) | Reference |

| Novel Pyrazinoic Acid Derivative (P16) | A549 (Lung) | 6.11 μM | scispace.com |

| Novel Pyrazinoic Acid Derivative (P16) | MCF-7 (Breast) | 10.64 μM | scispace.com |

| Novel Pyrazinoic Acid Derivative (P16) | HT-29 (Colon) | 14.92 μM | scispace.com |

| researchgate.netnih.govsciforum.nettriazolo[4,3-a]pyrazine Derivative (17l) | A549 (Lung) | 0.98 μM | frontiersin.org |

| researchgate.netnih.govsciforum.nettriazolo[4,3-a]pyrazine Derivative (17l) | MCF-7 (Breast) | 1.05 μM | frontiersin.org |

| researchgate.netnih.govsciforum.nettriazolo[4,3-a]pyrazine Derivative (17l) | HeLa (Cervical) | 1.28 μM | frontiersin.org |

| Imidazo[1,2-a]pyrazine Derivatives (PAB13, PAB23, SCA40) | HEL (Erythroleukemia) | Inhibition of proliferation | nih.gov |

| Imidazo[1,2-a]pyrazine Derivatives (SCA41, SCA44) | Dami (Megakaryoblastic) | Inhibition of cell growth | nih.gov |

Antiviral Properties of Pyrazine Derivatives

Pyrazine-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of antiviral agents. sciforum.netresearchgate.net Research has explored their efficacy against various viruses, including influenza A and SARS-CoV-2. sciforum.netconcytec.gob.pe

One area of investigation involves the synthesis of pyrazine-2-carboxylic acid derivatives with amino acid esters. sciforum.net In in-vitro experiments, a derivative containing a tryptophan methyl ester (Trp-OMe) demonstrated the ability to suppress the replication of the pandemic strain of the influenza A virus. sciforum.net The proposed target for these compounds is a class of viral proteins known as viroporins, which form ion channels in the host cell membrane and are crucial for viral replication. sciforum.net

In the context of the SARS-CoV-2 virus, several pyrazine conjugates have been developed and screened for antiviral activity. researchgate.netconcytec.gob.pe A study involving pyrazine-triazole and pyrazine-benzothiazole conjugates identified several compounds with significant potency against SARS-CoV-2. researchgate.net The selectivity index of these potent conjugates indicated significant efficacy when compared to the reference drug, Favipiravir. researchgate.netconcytec.gob.pe

Anti-inflammatory Effects

Pyrazine derivatives are recognized for a wide range of pharmacological effects, including anti-inflammatory activity. rjpbcs.commdpi.com The development of pyrazine-containing hybrid molecules is an active area of research aimed at discovering novel therapeutic agents for chronic inflammatory diseases. ieasrj.com

Research into natural product-pyrazine hybrids has shown that these compounds can possess significant anti-inflammatory properties. mdpi.com For example, a derivative of paeonol (B1678282) incorporating a pyrazine structure demonstrated a 56.32% inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages at a concentration of 20 μM. mdpi.com

Additionally, pyrazine N-acyl hydrazone (NAH) derivatives have been specifically designed and evaluated as potential analgesic and anti-inflammatory drug candidates, further highlighting the versatility of the pyrazine core in modulating inflammatory pathways. researchgate.net

Photosynthesis-Inhibiting Activity in Plant Systems

Certain amides derived from pyrazine-2-carboxylic acids have been found to inhibit photosynthetic electron transport (PET) in plant systems. nih.govresearchgate.netnih.gov These herbicidal properties are evaluated by measuring the inhibition of the oxygen evolution rate in isolated chloroplasts, typically from spinach (Spinacia oleracea L.). nih.govresearchgate.netmdpi.com

The inhibitory activity is dependent on the lipophilicity and electronic effects of the substituents on both the pyrazine and phenylamine portions of the molecule. mdpi.com For instance, the introduction of a chlorine atom on the pyrazine ring and the benzene (B151609) ring has a positive effect on activity. nih.gov

Several compounds have been identified as potent inhibitors. The (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid was found to be a highly active inhibitor of the oxygen evolution rate in spinach chloroplasts, with an IC₅₀ value of 0.026 mmol·dm⁻³. nih.gov In another study, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was the most effective inhibitor from its series, with an IC₅₀ of 43 μmol/L for PET inhibition. nih.govresearchgate.net These compounds have also been investigated for their antialgal activity against organisms like Chlorella vulgaris. nih.govmdpi.commdpi.com

The table below lists the photosynthesis-inhibiting activity of several pyrazine-2-carboxamide derivatives.

| Compound | System | Activity Measurement (IC₅₀) | Reference |

| (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid | Spinach Chloroplasts | 0.026 mmol·dm⁻³ | nih.gov |

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Spinach Chloroplasts | 43.0 μmol/L | nih.govresearchgate.net |

| 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide | Spinach Chloroplasts | 51.0 μmol·L⁻¹ | mdpi.com |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Chlorella vulgaris | 44.0 μmol·L⁻¹ | mdpi.com |

Proposed Mechanisms of Action and Identification of Biological Targets

The diverse biological activities of pyrazine-2-carboxylate derivatives are a result of their interaction with various biological targets. In anticancer applications, for example, proposed targets include the Bcl-2 apoptosis regulator and DNA itself. scispace.com For antiviral activity against influenza, viroporin ion channels are a suggested target. sciforum.net A significant mechanism, particularly for the antimicrobial effects of this class of compounds, is the inhibition of fatty acid synthesis.

Fatty acid biosynthesis is an essential metabolic pathway in microorganisms, making it an attractive target for antimicrobial drugs. nih.govnih.gov The enzyme system responsible for this process in fungi and certain bacteria, including Mycobacterium tuberculosis, is the type I fatty acid synthase (FAS-I). nih.govnih.gov FAS-I is a large, multifunctional protein complex. nih.gov

The well-known antitubercular drug Pyrazinamide, a simple pyrazine-2-carboxamide, is a prodrug that is converted intracellularly to pyrazinoic acid (the parent acid of this compound). nih.gov Pyrazinoic acid is believed to inhibit FAS-I in M. tuberculosis, disrupting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This mechanism has led to the investigation of other pyrazine derivatives as potential FAS-I inhibitors.

The inhibition of FAS-I typically targets one of its key enzymatic domains, the ketoacyl synthase (KS). nih.gov Inhibitors can block the transfer of acyl groups to the catalytic cysteine residue in the KS active site, thereby halting the fatty acid elongation cycle. nih.gov While direct enzymatic inhibition data for this compound is not specified, the established role of the pyrazinoic acid structure in targeting FAS-I provides a strong rationale for this mechanism being a key contributor to the antimicrobial effects observed in the broader class of pyrazine-2-carboxylate derivatives. researchgate.netnih.gov

Interaction with Ribosomal Protein S1 (RpsA)

Ribosomal protein S1 (RpsA) has been a subject of investigation as a potential target for pyrazine-based antitubercular drugs, particularly in the context of pyrazinamide (PZA). PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), within the mycobacterial cell. nih.gov It was initially postulated that POA could exert its antibacterial effect by binding to RpsA, thereby inhibiting a crucial process known as trans-translation, which is essential for rescuing stalled ribosomes. nih.gov

The proposed mechanism involved POA competing with the natural cofactor of RpsA, transfer-messenger RNA (tmRNA). nih.gov RpsA plays a significant role in the initiation of translation and in recognizing messenger RNA (mRNA). nih.gov However, subsequent and more recent research has cast doubt on this hypothesis. Studies utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) have found no measurable binding between POA and RpsA from Mycobacterium tuberculosis. nih.gov These findings suggest that RpsA may not be the direct target for the mechanism of action of PZA as previously thought. nih.gov

While these studies have focused on pyrazinoic acid, direct research on the interaction between this compound and RpsA is not extensively documented in the current scientific literature. The structural differences between this compound and POA, notably the presence of an ethyl ester group and a chlorine atom, could potentially lead to different binding affinities and interactions. However, without specific studies, any potential interaction remains speculative.

Modulation of Glucosamine-6-phosphate Synthase (GlcN-6-P Synthase)

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a critical enzyme found in the hexosamine biosynthesis pathway (HBP). This enzyme catalyzes the conversion of fructose-6-phosphate (B1210287) to glucosamine-6-phosphate, which is a precursor for the synthesis of essential macromolecules, including peptidoglycan in bacterial cell walls and chitin (B13524) in fungal cell walls. nih.govresearchgate.net Due to its vital role in microbial survival, GlcN-6-P synthase has been identified as a promising target for the development of novel antimicrobial agents. nih.govnih.gov

The enzyme is a target for a variety of inhibitors, which can be broadly categorized. Some inhibitors are analogues of L-glutamine, which binds to the N-terminal domain of the enzyme. nih.gov Others are designed to mimic the transition state of the reaction that occurs at the C-terminal sugar isomerizing domain. nih.gov Inhibition of GlcN-6-P synthase disrupts the production of essential cell wall components, leading to cell lysis and death. researchgate.net This makes it an attractive target for developing drugs with selective toxicity against microbial pathogens. nih.gov

Currently, there is a lack of specific research data directly investigating the modulatory effects of this compound or other pyrazine-2-carboxylate derivatives on GlcN-6-P synthase. The existing literature on GlcN-6-P synthase inhibitors primarily focuses on compounds that are structural analogues of the enzyme's natural substrates or transition states. nih.govnih.gov Future research could explore whether the pyrazine ring system, with its unique electronic and structural properties, could be incorporated into novel inhibitors targeting this essential enzyme.

Potential as Matrix Metalloproteinase-8 (MMP-8) Ligands

Matrix metalloproteinase-8 (MMP-8), also known as collagenase-2, is a member of the zinc-dependent endopeptidase family. nih.gov Its primary function is the degradation of extracellular matrix proteins, with a particular specificity for type I collagen. nih.govnih.gov While MMP-8 plays a crucial role in normal physiological processes such as tissue remodeling, its dysregulation has been implicated in a variety of pathological conditions. These include periodontal disease, cancer metastasis, and the degradation of dental restorations. nih.govnih.gov Consequently, the development of selective MMP-8 inhibitors is an active area of therapeutic research. ucsd.edu

The active site of MMP-8 contains a catalytic zinc ion, which is essential for its enzymatic activity. nih.gov Many inhibitors are designed to chelate this zinc ion, thereby blocking the enzyme's function. The specificity of inhibitors for MMP-8 over other MMPs is a significant challenge in drug design, as broad-spectrum MMP inhibitors can lead to undesirable side effects. ucsd.edu

There is currently no direct scientific evidence to suggest that this compound or other pyrazine-2-carboxylate derivatives act as ligands for MMP-8. The research on MMP-8 inhibitors has largely focused on other classes of molecules, such as peptide-based inhibitors and non-peptidic small molecules designed to interact specifically with the enzyme's active site. nih.govucsd.edu The potential for pyrazine derivatives to act as MMP-8 ligands would depend on their ability to favorably interact with the enzyme's binding pocket, a possibility that remains to be explored through computational and experimental studies.

Applications of Ethyl 5 Chloropyrazine 2 Carboxylate As a Versatile Synthetic Intermediate

Precursor in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The pyrazine (B50134) core is a common scaffold in many biologically active compounds, and Ethyl 5-chloropyrazine-2-carboxylate serves as a key starting material for the synthesis of various Active Pharmaceutical Ingredients (APIs). The presence of the chlorine atom allows for nucleophilic substitution reactions, while the ester group can be hydrolyzed to a carboxylic acid or converted to an amide, enabling the facile introduction of diverse functional groups.

One notable application is in the development of antiviral agents. For instance, pyrazine derivatives are integral to the structure of certain inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a crucial enzyme for viral replication. The pyrazine moiety can be elaborated through a series of reactions, starting from intermediates like this compound, to create potent antiviral compounds.

Furthermore, this compound is a valuable precursor in the synthesis of Janus kinase (JAK) inhibitors. google.com JAK inhibitors are a class of drugs that target the Janus kinase family of enzymes, which play a critical role in inflammatory and immune responses. The pyrazine nucleus can be modified to produce complex heterocyclic systems that effectively inhibit JAK signaling pathways, offering therapeutic potential for autoimmune diseases and certain cancers. The synthesis of the antiviral drug Favipiravir, which has shown activity against various RNA viruses, also involves pyrazine-based intermediates. nih.gov

Table 1: Examples of Pharmaceutical Scaffolds Derived from Pyrazine Intermediates

| Therapeutic Area | Target | Example Scaffold |

| Antiviral | HCV NS5B Polymerase | Pyrazine-based nucleoside and non-nucleoside inhibitors |

| Anti-inflammatory/Oncology | Janus Kinase (JAK) | Pyrrolo[2,3-d]pyrimidine core |

| Antiviral | RNA-dependent RNA polymerase | Pyrazine-carboxamide derivatives |

Building Block for Agrochemicals (Pesticides, Herbicides)

In the agrochemical sector, this compound is utilized as a foundational molecule for the creation of novel pesticides and herbicides. The development of effective and selective crop protection agents is crucial for modern agriculture, and the pyrazine scaffold has been shown to exhibit a range of biological activities relevant to this field.

Research has demonstrated that N-phenylpyrazine-2-carboxamides, which can be synthesized from this compound, possess significant herbicidal properties. mdpi.comnih.gov These compounds can act as inhibitors of photosynthesis, disrupting the growth of unwanted weeds in agricultural settings. The ability to introduce various substituents onto the phenyl ring and the pyrazine core allows for the fine-tuning of their herbicidal activity and crop selectivity.

The general synthetic route involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by conversion to the acid chloride. This reactive intermediate is then reacted with a substituted aniline (B41778) to yield the desired N-phenylpyrazine-2-carboxamide. The specific substituents on both the pyrazine and aniline rings play a crucial role in determining the herbicidal efficacy and spectrum of the final product.

Table 2: Herbicidal Activity of Exemplary Pyrazine-2-Carboxamide Derivatives

| Compound | Substituent on Pyrazine | Substituent on Phenyl Ring | Target | IC₅₀ (µM) |

| A | 6-chloro | 3-iodo-4-methyl | Photosystem II | 51.0 |

| B | 5-tert-butyl | 4-chloro-3-methyl | Chlorophyll biosynthesis | 44.0 |

| C | 6-chloro-5-tert-butyl | 3,5-bis(trifluoromethyl) | Photosystem II | 26.0 |

IC₅₀ values represent the concentration required for 50% inhibition of the target process.

Utilization in the Development of Advanced Organic Materials

The unique electronic and structural properties of the pyrazine ring make this compound an attractive building block for the synthesis of advanced organic materials. These materials find applications in various fields, including organic electronics and coordination chemistry.

One promising area is the development of organic light-emitting diodes (OLEDs). Pyrazine-based compounds can be designed to have specific photophysical properties, such as high fluorescence quantum yields and tunable emission wavelengths. researchgate.netchemrxiv.org By incorporating the pyrazine core, derived from intermediates like this compound, into larger conjugated systems, researchers can create novel emissive materials for OLED displays. The electron-deficient nature of the pyrazine ring can also be exploited to produce materials with good electron-transporting properties, which is essential for efficient OLED device performance.

Furthermore, the nitrogen atoms in the pyrazine ring can act as ligands to coordinate with metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The functional groups on the pyrazine ring can be modified to control the structure and properties of the resulting coordination compounds.

Table 3: Potential Applications of Pyrazine-Based Organic Materials

| Material Class | Potential Application | Key Property |

| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs) | Tunable emission, electron transport |

| Coordination Polymers | Gas Storage, Catalysis | Porosity, active metal centers |

| Functional Dyes | Sensing, Imaging | Specific chromophoric and fluorophoric properties |

Q & A

Q. What are the established synthetic routes for ethyl 5-chloropyrazine-2-carboxylate, and what key intermediates are involved?

this compound is synthesized via nucleophilic substitution and condensation reactions. A common method involves reacting mthis compound with hydrazine hydrate to form hydrazide intermediates, followed by esterification with ethyl chloroacetate under reflux in absolute ethanol. Critical intermediates include the hydrazide derivative and the final recrystallized product . Alternative routes may use anhydrous sodium acetate as a base to facilitate ester formation .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

- X-ray crystallography : Determines crystal lattice parameters (e.g., monoclinic systems) and confirms stereochemistry .

- <sup>1</sup>H NMR spectroscopy : Identifies proton environments, such as methylene (-CH2) and ester (-COOEt) groups.

- Elemental analysis : Validates purity by matching experimental and theoretical C/H/N ratios .

- High-performance liquid chromatography (HPLC) : Assesses purity and detects byproducts .

Q. How can researchers optimize reaction conditions to improve yield in esterification steps?

Optimization strategies include:

- Temperature control : Refluxing ethanol (78°C) ensures efficient esterification without decomposition .

- Catalyst selection : Anhydrous sodium acetate enhances nucleophilic attack in ester formation .

- Solvent purity : Absolute ethanol minimizes side reactions like hydrolysis .

Advanced Research Questions

Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra (e.g., unexpected peaks or shifts) require:

- Multi-technique validation : Cross-check with X-ray diffraction or mass spectrometry .

- Computational modeling : Density Functional Theory (DFT) predicts vibrational frequencies and electronic transitions to align with experimental data .

- Batch reproducibility tests : Identify inconsistencies in reaction conditions (e.g., solvent traces, humidity) .

Q. How do structural modifications to the ester group influence antimycobacterial activity?

Structure-activity relationship (SAR) studies show:

- Lipophilic substituents : Tert-butyl or 2-methyldecyl esters enhance activity against Mycobacterium tuberculosis by improving membrane permeability and serum stability .

- Electron-withdrawing groups : Chlorine at the pyrazine ring increases electrophilicity, enhancing target binding .

- Hydrolysis resistance : Stable esters (e.g., tetradecyl) maintain potency in vivo by delaying metabolic degradation .

Q. What computational tools are used to predict the binding mechanisms of this compound derivatives?

- Molecular docking : Simulates interactions with mycobacterial targets (e.g., fatty acid synthase II) using software like AutoDock Vina .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over time .

- Pharmacophore modeling : Identifies critical functional groups for activity .

Methodological Challenges & Solutions

Q. How to address low yields in large-scale syntheses of this compound?

- Scale-up adjustments : Use continuous flow reactors to maintain temperature uniformity .

- Byproduct mitigation : Introduce scavengers (e.g., molecular sieves) to absorb excess reagents .

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline spectroscopy .

Q. What strategies validate the purity of this compound in drug discovery pipelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。